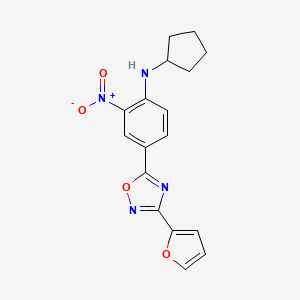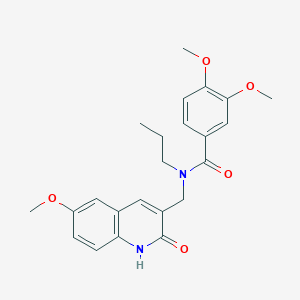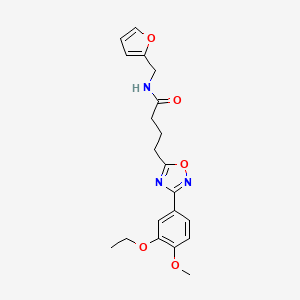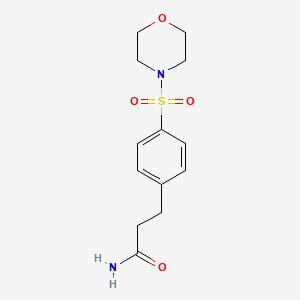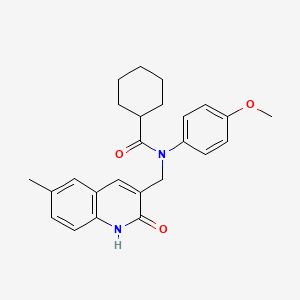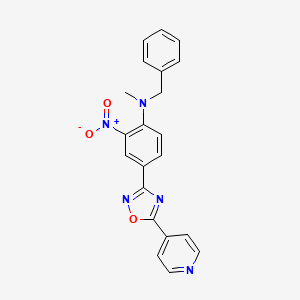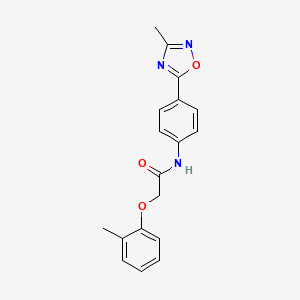
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide, also known as JNJ-4796, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of sulfonamides, which are widely used in the pharmaceutical industry due to their broad range of biological activities.
Mecanismo De Acción
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide exerts its biological effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression and is often overexpressed in cancer cells. By inhibiting the activity of BRD4, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide can prevent the growth and proliferation of cancer cells.
Biochemical and physiological effects:
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In addition, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide is its specificity for BRD4, which makes it an attractive target for cancer research. However, one limitation of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide is its low solubility, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide. One area of interest is the development of more potent and selective inhibitors of BRD4. In addition, researchers are exploring the potential of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, there is interest in exploring the potential of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis.
Conclusion:
In conclusion, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide is a small molecule inhibitor that has shown promise in the treatment of various diseases, including cancer and inflammation. Its specificity for BRD4 makes it an attractive target for cancer research, and its anti-inflammatory effects may have potential in the treatment of autoimmune disorders. While there are limitations to its use in lab experiments, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide represents a promising avenue for future research.
Métodos De Síntesis
The synthesis of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide involves the reaction of 4-chlorobenzylamine with 4-chlorobenzenesulfonyl chloride, followed by the addition of 2-methoxyethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. In addition, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide has been found to have anti-inflammatory effects and may be useful in the treatment of autoimmune disorders such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O4S/c1-26-11-10-21-18(23)13-22(12-14-2-4-15(19)5-3-14)27(24,25)17-8-6-16(20)7-9-17/h2-9H,10-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUIZLPMNUJLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

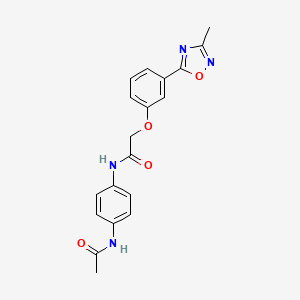

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7704736.png)
